
Huperzine b
Descripción general
Descripción
La Huperzina B es un alcaloide natural derivado de la planta Huperzia serrata. Es conocida por sus potentes efectos inhibitorios sobre la enzima acetilcolinesterasa, lo que la convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer . La Huperzina B ha sido ampliamente estudiada por sus propiedades neuroprotectoras y su capacidad para mejorar la función cognitiva .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Huperzina B se puede sintetizar mediante diversos métodos, incluida la síntesis total y la semisíntesis. Una de las rutas sintéticas notables implica el uso de cultivos de protalos de Huperzia selago. Se ha demostrado que este método optimiza la biosíntesis de la huperzina B in vitro, lo que da como resultado rendimientos más altos en comparación con los métodos de extracción tradicionales . Los cultivos de protalos se establecen utilizando esporas recolectadas de los esporofitos que crecen en la naturaleza, y el mejor índice de crecimiento de la biomasa se alcanza después de 24 semanas de cultivo .
Métodos de Producción Industrial: La producción industrial de Huperzina B generalmente implica la extracción del compuesto de fuentes naturales como Huperzia serrata. El proceso de extracción incluye varios pasos, como el secado, la molienda y la extracción con solventes. El compuesto extraído se purifica luego mediante técnicas cromatográficas para obtener Huperzina B de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Huperzina B experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para la modificación y mejora de sus propiedades farmacológicas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones químicas de la Huperzina B incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para asegurar la formación del producto deseado .
Principales Productos Formados: Los principales productos formados a partir de las reacciones químicas de la Huperzina B incluyen derivados con mayor actividad inhibitoria de la acetilcolinesterasa. Estos derivados a menudo se sintetizan para mejorar el potencial terapéutico del compuesto y reducir los efectos secundarios .
Aplicaciones Científicas De Investigación
Pharmacological Properties
1.1 Acetylcholinesterase Inhibition
HupB is primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research indicates that HupB exhibits a higher selectivity for AChE in the brain compared to peripheral tissues, which may result in fewer side effects commonly associated with other AChE inhibitors like galantamine and physostigmine .
- IC50 Values : HupB has an IC50 value of approximately 1930 nM, indicating it is a weaker inhibitor than HupA (IC50 = 72.4 nM) but possesses a more favorable therapeutic index .
1.2 Neuroprotective Effects
Beyond AChE inhibition, HupB demonstrates neuroprotective properties. It has been shown to protect neuron-like cells from damage induced by oxygen and glucose deprivation, suggesting potential applications in conditions involving oxidative stress and neuronal injury .
- Mechanisms : The antioxidant activity of HupB may contribute to its neuroprotective effects, alongside its antagonistic action on NMDA receptors, which is crucial in preventing excitotoxicity associated with neurodegenerative disorders .
Clinical Implications
2.1 Alzheimer's Disease
The potential of HupB in treating Alzheimer's disease is significant. Studies indicate that administration of HupB can improve memory retention and retrieval in both adult and aged mice. It also reverses memory impairments induced by various neurotoxic agents such as scopolamine and cycloheximide .
2.2 Cognitive Enhancement
Research has demonstrated that HupB enhances cognitive functions in animal models, making it a candidate for further exploration in cognitive enhancement therapies. Its ability to facilitate memory processes suggests applications beyond pathological conditions to include age-related cognitive decline .
Comparative Analysis with Huperzine A
Property | Huperzine A (HupA) | This compound (HupB) |
---|---|---|
AChE Inhibition IC50 | 72.4 nM | 1930 nM |
Selectivity | High | Higher for brain AChE |
Neuroprotective Action | Yes | Yes |
Memory Enhancement | Significant | Significant |
Mecanismo De Acción
La Huperzina B ejerce sus efectos principalmente inhibiendo la enzima acetilcolinesterasa, que es responsable de la descomposición del neurotransmisor acetilcolina . Al inhibir esta enzima, la huperzina B aumenta los niveles de acetilcolina en el cerebro, lo que mejora la función cognitiva y proporciona efectos neuroprotectores . Los objetivos moleculares de la Huperzina B incluyen la acetilcolinesterasa y otras enzimas involucradas en el metabolismo de los neurotransmisores .
Comparación Con Compuestos Similares
La Huperzina B a menudo se compara con otros inhibidores de la acetilcolinesterasa como la huperzina A, la galantamina y el donepezilo. Si bien todos estos compuestos comparten un mecanismo de acción similar, la huperzina B es única por su mayor índice terapéutico y menor toxicidad . La Huperzina A, otro alcaloide derivado de Huperzia serrata, es más potente pero menos selectivo en su inhibición de la acetilcolinesterasa en comparación con la Huperzina B . La galantamina y el donepezilo, por otro lado, son compuestos sintéticos con diferentes estructuras químicas pero efectos farmacológicos similares .
Compuestos Similares
- Huperzina A
- Galantamina
- Donepezilo
Estos compuestos se utilizan en el tratamiento de la enfermedad de Alzheimer y otros trastornos cognitivos, pero la Huperzina B destaca por sus propiedades únicas y su potencial para un mayor desarrollo .
Actividad Biológica
Huperzine B (HupB) is a naturally occurring alkaloid derived from the Huperzia species, particularly Huperzia serrata. It has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of HupB, focusing on its mechanisms of action, pharmacological properties, and recent research findings.
HupB primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB exhibits a selective inhibition profile, with an IC50 value of 1930 nM, which is weaker than Huperzine A (HupA) but has a more favorable therapeutic index and safety profile .
Key Mechanisms:
- AChE Inhibition: HupB selectively inhibits AChE in the brain, which is crucial for cognitive function. Its selectivity reduces peripheral cholinergic side effects commonly associated with other AChE inhibitors .
- Neuroprotection: HupB has demonstrated neuroprotective effects against oxidative stress and apoptosis. It protects neuron-like cells from damage due to oxygen and glucose deprivation .
- Cognitive Enhancement: Preliminary studies suggest that HupB may improve cognitive deficits and slow the progression of dementia .
Pharmacological Properties
Recent research has highlighted several pharmacological aspects of HupB:
- Comparative Efficacy: While HupB is less potent than HupA in inhibiting AChE, it is more effective than galantamine and exhibits a better safety profile compared to neostigmine and physostigmine .
- Therapeutic Index: The therapeutic index of HupB indicates that it may be used safely at higher doses without significant adverse effects .
- Novel Derivatives: Research into bifunctional derivatives of HupB has shown enhanced potency as AChE inhibitors, with some derivatives being 480 to 1360 times more potent than the parent compound .
Case Studies and Clinical Trials
Data Table: Comparative Inhibition Potency
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 1930 | High | Weaker than HupA but better safety profile |
Huperzine A | 72.4 | Moderate | Stronger AChE inhibitor |
Galantamine | ~1000 | Moderate | Commonly used for AD treatment |
Neostigmine | ~100 | Low | Significant peripheral side effects |
Propiedades
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103548-82-9 | |
Record name | Huperzine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Huperzine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103548-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Huperzine B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.